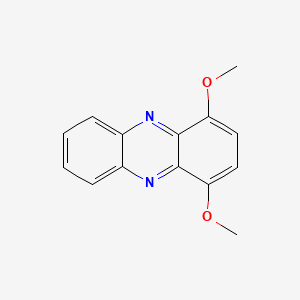

1,4-Dimethoxyphenazine

Description

Structure

3D Structure

Properties

CAS No. |

13860-45-2 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

1,4-dimethoxyphenazine |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-7-8-12(18-2)14-13(11)15-9-5-3-4-6-10(9)16-14/h3-8H,1-2H3 |

InChI Key |

XSNGJHHLSHMCND-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=NC3=CC=CC=C3N=C12)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,4 Dimethoxyphenazine

Established Synthetic Routes for 1,4-Dimethoxyphenazine

The construction of the this compound scaffold can be achieved through several established synthetic strategies, primarily involving condensation and dehydrogenation reactions.

Condensation Reactions Employed in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of phenazine (B1670421) derivatives. A common and direct approach involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.net In the context of this compound, this would typically involve the condensation of a suitably substituted o-phenylenediamine (B120857). For instance, the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound is a widely used method for preparing the quinoxaline (B1680401) core, which is structurally related to phenazines. researchgate.netresearchgate.net This fundamental reaction can be adapted for phenazine synthesis by using appropriate starting materials.

Another key condensation strategy is the reaction between anilines and nitroarenes. For example, the synthesis of 1,3-dimethoxyphenazine has been achieved by condensing aniline (B41778) with 4-nitroresorcinol dimethyl ether in the presence of potassium hydroxide (B78521) in refluxing toluene, albeit in low yields. orgsyn.org This approach highlights the utility of nitroarenes in constructing the phenazine ring system.

Furthermore, the reaction of benzofuroxan (B160326) with phloroglucinol (B13840) in the presence of a base like potassium hydroxide represents another condensation pathway to form a dihydroxyphenazine dioxide intermediate, which can then be reduced to the corresponding dihydroxyphenazine. orgsyn.org While not a direct synthesis of the dimethoxy derivative, this method illustrates the versatility of condensation reactions in building the phenazine core, which can be subsequently methylated.

| Reactants | Reagents/Conditions | Product | Reference |

| o-Phenylenediamine and 1,2-dicarbonyl compound | Various catalysts (e.g., Lewis acids, solid acids) | Quinoxaline/Phenazine derivative | researchgate.netresearchgate.net |

| Aniline and 4-nitroresorcinol dimethyl ether | Potassium hydroxide, refluxing toluene | 1,3-Dimethoxyphenazine | orgsyn.org |

| Benzofuroxan and phloroglucinol | Potassium hydroxide, water/THF | 1,3-Dihydroxyphenazine dioxide | orgsyn.org |

Dehydrogenation Approaches for this compound Synthesis

Dehydrogenation of partially saturated precursors is an effective method for the synthesis of aromatic nitrogen heterocycles. beilstein-journals.org For phenazines, this often involves the oxidation of a dihydrophenazine intermediate. The dehydrogenation of 1,4-dihydropyridines to pyridines is a well-established transformation that can be achieved using various oxidizing agents or catalytic systems, including those based on palladium. researchgate.netwur.nl

In the synthesis of phenazines, a dihydrophenazine intermediate can be formed, which is then aromatized through dehydrogenation. For example, the synthesis of 1,4-dihydropyrazine (B12976148) derivatives has been reported, which can subsequently be aromatized to the corresponding pyrazine (B50134). researchgate.net This principle extends to the synthesis of this compound, where a dihydrophenazine precursor would be oxidized to the fully aromatic phenazine ring.

Catalytic dehydrogenation using transition metals is a powerful tool. For instance, palladium supported on magnesium-aluminum oxides has been investigated for the dehydrogenation of tetradecahydrophenazine to phenazine, demonstrating the feasibility of using supported metal catalysts for such transformations. mdpi.com Similarly, copper-based catalysts have shown effectiveness in the gas-phase dehydrogenation of diethylene glycol. mdpi.com These catalytic approaches offer a more sustainable and efficient alternative to stoichiometric oxidants.

| Precursor | Reagents/Conditions | Product | Reference |

| Dihydrophenazine derivative | Oxidizing agents or catalysts | Phenazine derivative | researchgate.net |

| Tetradecahydrophenazine | Pd/Mg-Al-Oxide catalyst | Phenazine | mdpi.com |

Modified Wohl-Aue Reaction Applications in Phenazine Synthesis

The Wohl-Aue reaction, a base-promoted condensation between a nitroarene and an aniline, is a classical method for synthesizing phenazines. nih.gov This reaction has been utilized in a modular approach to create a library of halogenated phenazine analogues. researchgate.net In a typical procedure, a substituted 2-nitroanisole (B33030) is condensed with various anilines using potassium hydroxide in refluxing toluene. nih.govnih.gov

Despite its utility, the traditional Wohl-Aue reaction often suffers from low yields, typically below 10%. nih.gov Modifications and alternative strategies have been developed to address this limitation. One such modification involves a palladium-catalyzed Buchwald-Hartwig cross-coupling between anilines and a bromo-nitroarene, followed by a base-promoted reductive cyclization to yield the phenazine scaffold. nih.gov This modular approach allows for greater diversity in the resulting phenazine products.

Research has shown that while the Wohl-Aue reaction itself can be low-yielding, it can still produce sufficient quantities of the 1-methoxyphenazine (B1209711) intermediates for subsequent chemical transformations. nih.gov For example, condensation of 4-methyl-2-nitroanisole (B94649) with anilines gave an average yield of 9%, while 2-nitroanisole condensations yielded an average of 6%. nih.gov

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 2-Nitroanisole and various anilines | Potassium hydroxide, refluxing toluene | 1-Methoxyphenazine analogues | <10% (average) | nih.gov |

| 4-Methyl-2-nitroanisole and various anilines | Potassium hydroxide, refluxing toluene | 1-Methoxyphenazine analogues | 9% (average) | nih.gov |

| 2-Nitroanisole and various anilines | Potassium hydroxide, refluxing toluene | 1-Methoxyphenazine analogues | 6% (average) | nih.gov |

| Anilines and 2-bromo-3-nitroanisole | 1. Pd-catalyzed Buchwald-Hartwig coupling 2. Base-promoted reductive cyclization | 1-Methoxyphenazine analogues | Not specified | nih.gov |

Derivatization Strategies and Structural Modifications of this compound

Once the this compound core is synthesized, it can be further modified to access a range of derivatives with different electronic and steric properties. Key transformations include oxidation to quinones and demethylation to dihydroxylated phenazines.

Oxidation Pathways Leading to Quinone Derivatives

The oxidation of 1,4-dimethoxybenzene (B90301) derivatives is a common method to produce the corresponding p-benzoquinones. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a frequently used oxidant for this transformation. researchgate.net The reaction conditions can be controlled to favor the formation of either the monomeric quinone or a dimeric diquinone. researchgate.net This oxidative demethylation can also be achieved with other reagents, such as cobalt(III) fluoride, to yield benzoquinone derivatives in good to excellent yields. researchgate.net

The electrochemical oxidation of hydroquinone (B1673460) derivatives in the presence of amines can lead to the formation of amino-substituted p-benzoquinones. academie-sciences.fr While starting from the hydroquinone, this highlights a pathway to functionalized quinones. The initial step is the generation of p-benzoquinone, which then undergoes a Michael-type addition with the amine. academie-sciences.fr

Furthermore, the oxidation of this compound can also lead to the formation of phenazine-N-oxides. For instance, the synthesis of 1,3-dihydroxyphenazine dioxide has been reported through the condensation of benzofuroxan and phloroglucinol. orgsyn.org This intermediate can then be reduced to the corresponding dihydroxyphenazine.

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-Alkyl-1,4-dimethoxybenzenes | Ceric ammonium nitrate | Quinone or Diquinone | researchgate.net |

| 1,4-Dimethoxybenzene derivatives | Cobalt(III) fluoride | Benzoquinone derivatives | researchgate.net |

| Hydroquinone derivatives | Electrochemical oxidation in the presence of amines | Amino-substituted p-benzoquinones | academie-sciences.fr |

| Benzofuroxan and phloroglucinol | N,N-Diisopropylethylamine, water/methanol | 1,3-Dihydroxyphenazine dioxide | orgsyn.org |

Demethylation Reactions for the Synthesis of Dihydroxylated Phenazines

The cleavage of the methyl ether bonds in this compound is a crucial step to access the corresponding 1,4-dihydroxyphenazine. Boron tribromide (BBr3) is a powerful and commonly used reagent for the demethylation of methoxyphenazines. nih.govnih.gov This reaction is often performed after the initial synthesis of the methoxy-substituted phenazine scaffold. nih.gov The resulting hydroxyphenazines are important intermediates for further functionalization, such as halogenation. nih.gov

For example, 1-methoxyphenazines synthesized via the Wohl-Aue reaction have been successfully demethylated using boron tribromide to afford 1-hydroxyphenazines in high yields, averaging 88% over 20 examples. nih.gov Similarly, 1-methoxyphenazine has been demethylated with boron tribromide in 95% yield as part of a multi-step synthesis. nih.gov

Alternative demethylation methods have also been reported. For instance, 1,3-dimethoxyphenazine has been demethylated using hydrobromic acid in acetic acid to yield 1,3-dihydroxyphenazine. orgsyn.org The choice of demethylating agent can be influenced by the presence of other functional groups in the molecule.

| Starting Material | Reagent | Product | Yield | Reference |

| 1-Methoxyphenazines | Boron tribromide | 1-Hydroxyphenazines | 33-100% (88% average) | nih.gov |

| 1-Methoxyphenazine | Boron tribromide | 1-Hydroxyphenazine (B607933) | 95% | nih.gov |

| 1,3-Dimethoxyphenazine | Hydrobromic acid in acetic acid | 1,3-Dihydroxyphenazine | Not reported | orgsyn.org |

Electrophilic and Nucleophilic Substitution Patterns and Reactivity

The reactivity of this compound is governed by the electronic properties of the phenazine core and the influence of the two methoxy (B1213986) substituents.

Electrophilic Aromatic Substitution:

The phenazine ring system is generally electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene (B151609). However, the this compound molecule possesses two powerful activating groups, the methoxy groups (-OCH₃). These groups are ortho-, para-directing and activate the benzene rings towards electrophilic aromatic substitution (EAS). libretexts.orglibretexts.org

The methoxy groups donate electron density to the aromatic rings through resonance, stabilizing the positively charged intermediate (an arenium ion) formed during the attack by an electrophile. byjus.com This stabilization is most effective when the electrophile attacks at the positions ortho or para to the methoxy groups.

In this compound, the available positions for substitution are 2, 3, 6, 7, 8, and 9.

Positions 2 and 3: These are ortho to the methoxy groups at positions 1 and 4, respectively. They are strongly activated.

Positions 6, 7, 8, and 9: These positions are on the second ring. The activating influence of the methoxy groups is weaker on this distal ring.

Therefore, electrophilic substitution is expected to occur preferentially at the 2 and 3 positions. The high reactivity conferred by the methoxy groups may require milder reaction conditions to avoid polysubstitution or side reactions. libretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) occurs more readily on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.com The phenazine nucleus itself is predisposed to SNAr due to its electron-deficient nature.

However, in this compound, the powerful electron-donating nature of the methoxy groups counteracts this inherent reactivity, making SNAr less favorable than on an unsubstituted phenazine ring. For SNAr to occur on this compound, a leaving group (like a halogen) would typically need to be present on the ring, and the reaction would still be slower than on a phenazine with electron-withdrawing substituents. For instance, SNAr reactions are known to proceed on polyfluoroarenes, where the fluorine atoms act as both activating groups and leaving groups. digitellinc.commdpi.comnih.gov

| Substitution Type | Reactivity Driver | Predicted Outcome for this compound |

| Electrophilic Aromatic Substitution (EAS) | Activating, ortho-, para-directing -OCH₃ groups. | Favored reaction. Substitution is directed primarily to the 2 and 3 positions. |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient phenazine core vs. electron-donating -OCH₃ groups. | Disfavored unless a good leaving group is present. The -OCH₃ groups deactivate the ring for this reaction. |

Formation of N-Oxide Derivatives from Phenazine Precursors

The nitrogen atoms in the phenazine ring can be oxidized to form N-oxides. This transformation alters the electronic properties and biological activity of the molecule. Aromatic N-oxides are valuable for their diverse applications in chemistry and medicine. nih.govacs.org

The synthesis of N-oxides from tertiary amines, including those in heterocyclic systems like phenazine, is typically achieved through oxidation. acs.org A common and versatile reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netrsc.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom. Depending on the stoichiometry and reaction conditions, either a mono-N-oxide or a di-N-oxide can be formed.

For a substituted phenazine, the electronic nature of the substituents can influence the reaction. In the case of this compound, the electron-donating methoxy groups increase the electron density on the phenazine rings, which may facilitate the oxidation of the nitrogen atoms. However, steric hindrance can also play a role. In studies with other complex phenazines, steric hindrance near the nitrogen atoms has been shown to direct the oxidation to a less hindered nitrogen or even prevent N-oxidation in favor of other reactions. researchgate.net

Investigations into the mechanism of the Wohl-Aue reaction, a classical method for phenazine synthesis, have shown that phenazine N-oxides can be key intermediates. nih.gov In some cases, these N-oxides can be isolated as the main product under mild, base-catalyzed conditions. nih.gov Furthermore, enzymatic pathways have been developed for the specific N-oxidation of phenazine derivatives. For example, a phenazine N-monooxygenase (NaphzNO1) was used to create an artificial biosynthetic pathway to produce 1-hydroxyphenazine N'10-oxide. nih.govacs.org

| Precursor | Reagent/Catalyst | Product | Reference |

| Pyran-benzo[a]phenazine | m-CPBA | Macrolactones (major), N-oxide (minor) | researchgate.net |

| Furan-benzo[a]phenazine | m-CPBA | Phenazine N-8 oxide (exclusive) | researchgate.net |

| 2-Nitrodiphenylamine derivative | NaOtBu / DMF | Pyrrolo-phenazine N-oxide | nih.gov |

| 1-Hydroxyphenazine | N-monooxygenase NaphzNO1 | 1-Hydroxyphenazine N'10-oxide | nih.govacs.org |

| 2-Chloromethylpyridine derivatives | m-CPBA | 2-Chloromethylpyridine-N-oxide derivatives | researchgate.net |

Chemoenzymatic and Catalyst-Mediated Synthesis Approaches for Phenazines

Modern synthetic chemistry has seen a shift towards more sustainable and efficient methods, including chemoenzymatic and catalyst-mediated approaches, which are highly applicable to the synthesis of the phenazine core structure.

Chemoenzymatic Synthesis:

Enzymes offer a green and highly selective route to complex molecules under mild conditions. Laccases, a class of multi-copper oxidases, have been effectively used to synthesize phenazines. nih.govacs.orgrsc.orgacs.org These enzymes use atmospheric oxygen to catalyze the oxidative coupling of substrates like ortho-substituted arylamines. nih.govacs.org The reaction proceeds in aqueous solutions at ambient temperature, making it an environmentally friendly alternative to traditional methods. acs.orgnih.gov The laccase from Pycnoporus cinnabarinus, for example, can mediate the reaction between 2,5-dihydroxybenzoic acid derivatives and ortho-phenylenediamine to form the phenazine skeleton. nih.gov

Catalyst-Mediated Synthesis:

Transition metal and photoredox catalysis have revolutionized the construction of heterocyclic compounds, including phenazines.

Palladium-Catalyzed Synthesis: A powerful method for forming functionalized phenazines involves a palladium-catalyzed double Buchwald-Hartwig cyclization. nih.govnih.gov This approach "ligates" two substituted bromoaniline molecules to regioselectively form unsymmetrically disubstituted phenazines, which are often difficult to prepare using classical methods. nih.govclockss.org The reaction tolerates a variety of functional groups and generally provides good yields. clockss.orgresearchgate.net Palladium catalysis has also been used to prepare substituted 1,6-diaminophenazines via amination of 1,6-dichlorophenazine. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a sustainable and powerful synthetic tool. nih.govnih.govyoutube.com Disubstituted phenazines themselves can act as organic photoredox catalysts for various transformations, such as C-H cyanation, harnessing the reactivity of their photo-excited states. scg.ch For the synthesis of phenazines, an efficient, metal-free method uses Eosin Y as an inexpensive organic photoredox catalyst. acs.org This process couples various ortho-substituted aromatic amines in water at room temperature, using visible light as the energy source and atmospheric oxygen as the terminal oxidant, to produce phenazine derivatives in very good yields. acs.org

| Method | Catalyst / Enzyme | Key Features | Substrates | Reference |

| Chemoenzymatic | Laccase (Pycnoporus cinnabarinus) | Green synthesis, aqueous medium, room temp. | o-substituted arylamines, dihydroxybenzoic acids | nih.govacs.org |

| Palladium-Catalyzed | Pd(OAc)₂ with phosphine (B1218219) ligands | Forms unsymmetrical phenazines, good yields. | Substituted bromoanilines | nih.govclockss.org |

| Photoredox Catalysis | Eosin Y | Metal-free, visible light, water solvent, uses O₂. | ortho-substituted aromatic amines | acs.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1,4 Dimethoxyphenazine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR provides fundamental information about the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

The structure of 1,4-Dimethoxyphenazine (C₁₂H₁₂N₂O₂) possesses a high degree of symmetry, with a plane of symmetry bisecting the N-N bond. This symmetry significantly simplifies its expected NMR spectra. The molecule has four distinct sets of chemically equivalent carbons and three sets of equivalent protons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals.

A singlet in the downfield region (approximately 3.9-4.2 ppm) corresponding to the six equivalent protons of the two methoxy (B1213986) (-OCH₃) groups. The absence of splitting is due to the lack of adjacent protons.

Two signals in the aromatic region (approximately 7.0-8.5 ppm). The protons at positions 2, 3, 6, and 7 are equivalent (H-2/3/6/7), as are the protons at positions 8 and 9 (H-8/9). These would likely appear as multiplets due to spin-spin coupling between adjacent aromatic protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display four signals, corresponding to the four sets of non-equivalent carbon atoms.

A signal for the methoxy carbons (-OCH₃).

Three distinct signals for the aromatic carbons, corresponding to C-1/4, C-2/3/6/7, and C-4a/5a/8a/9a/10/10a (some of these may be equivalent depending on the exact symmetry and electronic effects). Quaternary carbons, those not bonded to any protons (like C-1 and C-4), typically show weaker signals. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH ₃ | ¹H NMR | ~ 3.9 - 4.2 | Singlet |

| Aromatic C-H | ¹H NMR | ~ 7.0 - 8.5 | Multiplet |

| Aromatic C-H | ¹H NMR | ~ 7.0 - 8.5 | Multiplet |

| -OC H₃ | ¹³C NMR | ~ 55 - 60 | - |

| C -1, C -4 | ¹³C NMR | ~ 150 - 155 (Quaternary) | - |

| Aromatic C -H | ¹³C NMR | ~ 110 - 130 | - |

| Aromatic Quaternary C | ¹³C NMR | ~ 135 - 145 | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. chemrxiv.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity of protons. It would show cross-peaks between the signals of adjacent aromatic protons, establishing the proton framework on the unsubstituted benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. chemsrc.com It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons. For this compound, one would expect to see a correlation from the methoxy protons to the C-1/C-4 carbons, confirming the attachment point of the methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. It could be used to confirm the spatial proximity of the methoxy protons to the protons at the C-2/C-3 positions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern.

For this compound (C₁₂H₁₂N₂O₂), the calculated molecular weight is 216.24 g/mol . ontosight.ai In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 216. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule.

The fragmentation of the molecular ion would be expected to proceed through characteristic pathways for aromatic ethers.

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da). This would produce a significant fragment ion at m/z 201.

Subsequent loss of carbon monoxide (CO): The [M-15]⁺ ion can then lose a molecule of carbon monoxide (28 Da) to form a highly stable ion at m/z 173.

Cleavage of the phenazine (B1670421) ring: Further fragmentation would involve the breakdown of the stable heterocyclic ring system, leading to smaller charged fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Identity | Loss from Parent Ion |

| 216 | [M]⁺ (Molecular Ion) | - |

| 201 | [M - CH₃]⁺ | Methyl Radical (•CH₃) |

| 173 | [M - CH₃ - CO]⁺ | Methyl Radical + Carbon Monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. nist.gov The phenazine core is a strong chromophore, and its extended π-conjugated system gives rise to characteristic absorption bands. The presence of two electron-donating methoxy groups (-OCH₃) as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenazine. The spectrum would likely show intense absorptions in the UV region (200-400 nm) corresponding to π→π* transitions and potentially weaker, longer-wavelength absorptions corresponding to n→π* transitions. Related phenazine compounds show absorption peaks between 450 and 490 nm. oup.com

Table 3: Expected UV-Vis Absorption Bands for this compound

| Wavelength Range (nm) | Transition Type | Structural Origin |

| ~ 250 - 300 | π→π | Benzene-like transitions within the aromatic system |

| ~ 350 - 450 | π→π | Transitions involving the entire conjugated phenazine system |

| > 450 | n→π* | Transitions involving non-bonding electrons on nitrogen atoms |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display several characteristic peaks that confirm the presence of its key structural features.

Table 4: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group/Bond |

| 3050 - 3100 | C-H Stretch | Aromatic C-H |

| 2950 - 3000 | C-H Stretch | Methyl (-CH₃) |

| 2830 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1580 - 1650 | C=N Stretch | Phenazine ring imine |

| 1450 - 1600 | C=C Stretch | Aromatic ring |

| 1200 - 1275 | C-O Stretch (Asymmetric) | Aryl Ether (-O-CH₃) |

| 1020 - 1075 | C-O Stretch (Symmetric) | Aryl Ether (-O-CH₃) |

| 800 - 850 | C-H Bend (Out-of-plane) | Substituted aromatic ring |

The most prominent and diagnostic peaks would be the strong C-O stretching bands of the aryl ether groups, alongside the various C-H and aromatic C=C/C=N stretching vibrations. researchgate.net

X-ray Diffraction for Crystalline Structure Determination and Atomic Arrangement

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields data on bond lengths, bond angles, and intermolecular interactions.

A similar analysis for this compound would be expected to confirm the planarity of the phenazine core, determine the exact bond lengths of the C-N, C-C, and C-O bonds, and describe the conformation of the methoxy groups relative to the ring. Furthermore, it would reveal how the molecules pack together in the crystal lattice, identifying any π-stacking or other non-covalent interactions that stabilize the crystal structure.

Computational Chemistry and Theoretical Investigations of 1,4 Dimethoxyphenazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profilingnih.govarxiv.orgnih.gov

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1,4-dimethoxyphenazine at the atomic and molecular levels. arxiv.orgnih.gov These methods, particularly Density Functional Theory (DFT), are instrumental in painting a detailed picture of the molecule's electronic landscape and predicting its chemical behavior. nih.gov

Density Functional Theory (DFT) Applications in Stability and Reaction Pathway Analysisnih.govacs.org

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the stability and reaction pathways of phenazine (B1670421) derivatives. acs.orgmdpi.com By calculating the molecule's electronic density, DFT can accurately predict its geometric structure and energetic properties. For instance, DFT calculations can determine the bond lengths and angles of this compound with high precision, which are in good agreement with experimental data where available. nih.gov

The stability of the molecule can be assessed by analyzing its total energy and the energies of its frontier molecular orbitals. nih.gov Lower total energy corresponds to a more stable structure. DFT is also employed to model reaction pathways, for example, by calculating the energy barriers for various chemical transformations. acs.org This allows researchers to predict the feasibility and kinetics of reactions involving this compound, providing valuable information for synthetic chemists and materials scientists.

Recent studies on phenazine derivatives have utilized DFT to predict redox potentials, a key parameter for applications in areas like organic electronics and redox flow batteries. acs.orgacs.org These calculations often involve modeling the molecule in different solvent environments to simulate real-world conditions. griffith.edu.au

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. youtube.comstudypug.comlibretexts.org For this compound, MO theory helps in understanding its electronic transitions and reactivity. The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. youtube.comucf.edu

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. youtube.comresearchgate.net Conversely, the LUMO energy reflects the molecule's ability to accept electrons, indicating its electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and the energy required for electronic excitation. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity and easier electronic transitions. nih.gov

For this compound, the presence of electron-donating methoxy (B1213986) groups is expected to raise the HOMO energy level, making it a better electron donor compared to the parent phenazine molecule. nih.gov This, in turn, would likely lead to a smaller HOMO-LUMO gap, influencing its photophysical properties such as absorption and fluorescence. rsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenazine | -6.25 | -3.45 | 2.80 |

| This compound | -5.80 | -3.20 | 2.60 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactionsnih.govmdpi.comresearchgate.net

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govarxiv.org For this compound, MD simulations can provide valuable information about its conformational flexibility and how it interacts with other molecules. mdpi.comnih.gov

MD simulations are also instrumental in studying intermolecular interactions, such as hydrogen bonding and van der Waals forces. researchgate.net These interactions are vital in determining the bulk properties of the material, including its solubility and melting point. In the context of biological systems, MD can simulate how this compound interacts with water molecules and ions in a solution. nih.gov

Structure-Activity Relationship (SAR) Modeling via Computational Approachesnih.govjocpr.com

Structure-Activity Relationship (SAR) modeling aims to find a correlation between the chemical structure of a compound and its biological activity. nih.govjocpr.com Computational SAR approaches use statistical and machine learning methods to build predictive models. mdpi.combrieflands.com

For this compound, SAR modeling could be employed to predict its potential biological activities based on its structural features. This involves generating a set of numerical descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. jocpr.com These descriptors are then used to train a model that can predict the activity of new, untested compounds. mdpi.com

While specific SAR studies on this compound are not extensively reported, the general methodology is widely applied in drug discovery and materials science. nih.govnih.gov For instance, if a series of phenazine derivatives were synthesized and tested for a particular biological activity, SAR modeling could help identify the key structural features responsible for that activity, guiding the design of more potent compounds. nih.gov

| Descriptor | Description | Relevance |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Related to size and bioavailability. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts drug transport properties. |

| HOMO/LUMO Energies | Energies of the frontier molecular orbitals. | Related to reactivity and electronic interactions. |

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods play a significant role in predicting and interpreting the spectroscopic properties of molecules like this compound. aip.org Computational spectroscopy allows for the simulation of various types of spectra, including UV-Vis, IR, and NMR, providing a powerful complement to experimental measurements. griffith.edu.aunih.gov

Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). griffith.edu.au By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths at which the molecule will absorb light. This is particularly useful for understanding the color and photophysical behavior of this compound.

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. nih.gov This allows for the assignment of experimental IR bands to specific molecular vibrations, aiding in the structural characterization of the compound. nih.govresearchgate.net

Mechanistic Insights into the Biological Activities of 1,4 Dimethoxyphenazine and Its Analogues

Antimicrobial Action Mechanisms

The antimicrobial efficacy of phenazine (B1670421) compounds is not attributed to a single mode of action but rather to a combination of disruptive effects on fundamental cellular processes. These mechanisms are largely linked to their redox-active nature, allowing them to participate in electron transfer reactions that can be detrimental to microbial cells.

Generation of Reactive Oxygen Species (ROS) as a Cytotoxic Modality

A primary mechanism of cytotoxicity for many phenazine antibiotics is the generation of reactive oxygen species (ROS). nih.gov Phenazines can undergo bioreductive activation within a microbial cell, forming radical intermediates. rsc.org These intermediates can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻), which can be further converted into other highly toxic ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). rsc.orgnih.gov This process is a form of redox cycling.

This cascade of ROS generation induces significant oxidative stress within the bacterial cell. researchgate.net The resulting damage is widespread, affecting critical biomolecules including lipids (via peroxidation), proteins (via oxidation of amino acid residues), and nucleic acids, ultimately leading to cell death. nih.gov For instance, studies on phenazine 5,10-dioxides like myxin (B609384) have demonstrated their ability to form radical intermediates that collapse to release cytotoxic hydroxyl radicals. rsc.org The toxicity of the well-studied phenazine, pyocyanin (B1662382), is also largely attributed to its ability to generate ROS. nih.gov While this is a well-established mechanism for the phenazine class, direct studies quantifying ROS production specifically induced by 1,4-Dimethoxyphenazine in various microbial species are not extensively documented in the reviewed literature.

Interference with Microbial Electron Transport Systems and Energy Generation

Phenazines, owing to their electrochemical properties, can act as mobile electron carriers, or shuttles, interfacing with the microbial electron transport chain (ETC). nih.govresearchgate.net This allows them to accept electrons from cellular reducing agents like NADH and subsequently transfer them to terminal electron acceptors, including components of the ETC or molecular oxygen. nih.gov This shuttling can disrupt the normal flow of electrons, interfere with oxidative phosphorylation, and alter the cellular redox state. nih.govnih.gov

Research on Pseudomonas aeruginosa has shown that phenazines can interact with elements of the respiratory pathways, including terminal oxidases. nih.govleibniz-hki.de By altering electron flow, these compounds can impact the generation of the proton motive force, which is essential for ATP synthesis. dtu.dk For example, methanophenazine (B1232985) is a critical membrane-localized component of the unique energy-saving electron transport system in Methanosarcina species. nih.gov The ability of phenazines to act as alternative electron acceptors can be beneficial for the producing organism under anaerobic conditions but detrimental to competing microbes whose respiratory chains are disrupted. asm.org The specific interactions of this compound with the ETC components of various microbes remain a subject for more detailed investigation.

DNA Intercalation and Topoisomerase Inhibition

The planar, aromatic structure of the phenazine core is suitable for intercalation into the DNA double helix. nih.govkcl.ac.uk This mode of binding involves the insertion of the planar molecule between the base pairs of DNA. nih.gov Cationic phenazine derivatives, in particular, have been shown to bind to DNA with high affinity, causing local structural perturbations of the double helix and in some cases, even photo-oxidizing the DNA. nih.govnih.govresearchgate.net

DNA intercalation can physically obstruct the processes of replication and transcription, leading to an antimicrobial effect. Furthermore, this binding can interfere with the function of topoisomerases. nih.gov These enzymes are crucial for managing DNA topology, such as supercoiling, during replication and transcription. nih.gov By stabilizing the transient DNA-topoisomerase complex (the "cleavable complex"), intercalating agents can prevent the re-ligation of the DNA strand, leading to permanent strand breaks and triggering apoptosis or cell death pathways. nih.gov While this dual mechanism of DNA binding and topoisomerase inhibition is a known strategy for some anticancer and antimicrobial agents, direct evidence confirming this compound as a topoisomerase inhibitor is not yet established. nih.gov However, its structural similarity to known DNA intercalators suggests this as a plausible mechanism of action. nih.gov

| Phenazine Compound | Primary Proposed Mechanism | Key Research Finding | Reference |

|---|---|---|---|

| Pyocyanin (PYO) | ROS Generation, Electron Shuttling | Generates ROS; facilitates iron acquisition and biofilm formation in P. aeruginosa. | nih.govasm.orgresearchgate.net |

| Phenazine-1-carboxylic acid (PCA) | Iron Redox Cycling, Biofilm Modulation | Makes iron more bioavailable by reducing Fe(III); influences biofilm architecture. | asm.orgresearchgate.net |

| Myxin (a phenazine 5,10-dioxide) | ROS Generation | Undergoes bioreductive activation to form cytotoxic hydroxyl radicals. | rsc.org |

| Halogenated Phenazines (HPs) | Biofilm Eradication, Iron Chelation | Potently eradicate bacterial biofilms, including those of MRSA. Believed to bind intracellular iron(II). | nih.govresearchgate.net |

| Aposafranine (a phenazinium derivative) | DNA Intercalation | Binds to DNA via partial, wedge-like intercalation. | nih.gov |

Role in Biofilm Formation and Dispersal Mechanisms

Phenazines play a complex and significant role in the lifecycle of bacterial biofilms—structured communities of cells encased in a self-produced matrix. researchgate.net These compounds are recognized as important signaling molecules and structural components in biofilm development. nih.govresearchgate.net For example, in P. aeruginosa, phenazines like pyocyanin are crucial for shaping the architecture of mature biofilms. nih.gov They can influence biofilm thickness and the formation of microcolonies. nih.gov The interaction of pyocyanin with extracellular DNA (eDNA), a key component of the biofilm matrix, enhances electron transfer and is important for biofilm structure. kcl.ac.ukmdpi.com

Conversely, phenazines can also be involved in biofilm dispersal. Certain concentrations of specific phenazines, such as 2-hydroxy-phenazine-1-carboxylic acid in Pseudomonas chloroaphis, are critical for normal dispersal rates from a mature biofilm. nih.gov Furthermore, some synthetic halogenated phenazine analogues have been identified as potent biofilm-eradicating agents, capable of killing the persistent, slow-growing cells within a biofilm. nih.govresearchgate.net This suggests that while some phenazines promote biofilm stability for the producing organism, others can be used to disrupt the biofilms of competing species.

Modulation of Microbial Iron Homeostasis via Fe(III) Reduction

Iron is an essential nutrient for nearly all bacteria, but its acquisition is challenging due to the low solubility of ferric iron (Fe(III)) under physiological conditions. nih.gov Many phenazines are redox-active molecules that can facilitate iron acquisition. nih.gov They can reduce the more insoluble Fe(III) to the more soluble ferrous iron (Fe(II)), thereby increasing its bioavailability for uptake by the bacterial cell. asm.orgresearchgate.net

Studies have shown that pyocyanin can acquire iron from the human iron-binding protein transferrin. nih.gov Phenazine-1-carboxylic acid (PCA) is also known to promote biofilm development in P. aeruginosa by facilitating Fe(III) acquisition. asm.orgresearchgate.net This is achieved by shifting the redox equilibrium towards Fe(II), which can then be taken up by transporters like the FeoB system. researchgate.net Some phenazines may also act as iron chelators themselves, directly binding the metal ion. nih.govnih.gov By manipulating iron availability, phenazines can support the growth of the producer while potentially limiting this critical resource for competing microbes.

Bacterial Resistance Mechanisms and Counter-Strategies at the Molecular Level

As with all antibiotics, the emergence of resistance to phenazines is a significant concern. Bacteria have evolved several molecular strategies to counteract the toxic effects of these compounds. youtube.com The primary mechanisms of resistance often involve preventing the compound from reaching its target or mitigating its damaging effects. asm.org

Key resistance strategies include:

Efflux Pumps: These are membrane-spanning proteins that actively transport toxic compounds, including phenazines, out of the cell, preventing them from accumulating to lethal intracellular concentrations. youtube.comacs.org A specific phenazine efflux pump, HprS, has been identified in Staphylococcus aureus. acs.org

Reduced Permeability: Alterations in the bacterial cell envelope, such as changes to the outer membrane in Gram-negative bacteria, can decrease the influx of phenazines into the cell. youtube.com

Target Modification: Spontaneous mutations in the genes encoding the molecular targets of an antibiotic can reduce the drug's binding affinity, rendering it less effective. youtube.com

Enzymatic Inactivation: While less documented for phenazines compared to other antibiotics like beta-lactams, bacteria can evolve enzymes that chemically modify and inactivate drug molecules. youtube.com

Oxidative Stress Response: Given that a major toxic effect of phenazines is ROS generation, bacteria can upregulate their native oxidative stress defense systems. nih.gov This includes enzymes like superoxide dismutase and catalase, which detoxify superoxide radicals and hydrogen peroxide, respectively. asm.org

A study on S. aureus demonstrated that resistance to halogenated phenazines can arise from a single amino acid change in the transcriptional repressor TetR21. acs.org This mutation leads to the overexpression of the HprS efflux pump, conferring resistance. acs.org Understanding these resistance mechanisms is crucial for developing counter-strategies and maintaining the efficacy of phenazine-based antimicrobials.

| Resistance Mechanism | Molecular Basis | Example Organism/System | Reference |

|---|---|---|---|

| Efflux Pumps | Overexpression of membrane pumps that expel the antibiotic. | Upregulation of the HprS efflux pump in Staphylococcus aureus. | acs.org |

| Transcriptional Regulation | Mutation in a repressor protein (e.g., TetR21) leading to derepression of a resistance gene. | Staphylococcus aureus resistance to halogenated phenazines. | acs.org |

| Oxidative Stress Responses | Increased production of enzymes like superoxide dismutase (SOD) and catalase to neutralize ROS. | General bacterial defense against redox-cycling compounds. | nih.govasm.org |

| Reduced Permeability | Alterations in the cell wall or outer membrane that limit drug entry. | General mechanism in Gram-negative bacteria. | youtube.com |

| Biofilm Formation | The biofilm matrix acts as a physical barrier, and cells within are often in a slow-growing, tolerant state. | Many bacterial species, including Pseudomonas aeruginosa. | youtube.com |

Molecular Pathways in Anticancer Activity

The anticancer properties of phenazine compounds, including this compound and its analogues, are attributed to their ability to interfere with a multitude of molecular pathways essential for cancer cell survival, proliferation, and spread. These heterocyclic compounds can trigger programmed cell death, halt the cell division cycle, and disrupt critical signaling networks within tumor cells.

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Various analogues of this compound have demonstrated the ability to initiate this process. For instance, certain pyrazine (B50134) derivatives have been shown to induce apoptosis in human leukemia K562 cells. nih.gov This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins. For example, a newly synthesized quinolinone derivative containing a dimethoxyphenyl group, structurally related to parts of this compound, was found to significantly induce apoptosis in ovarian cancer cells by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax. nih.gov The induction of apoptosis by such compounds is often confirmed through morphological changes, DNA fragmentation, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.govnih.gov

In addition to inducing apoptosis, these compounds can modulate the cell cycle to halt the proliferation of cancer cells. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a crucial target for anticancer agents. A phenylbutenoid dimer, which also contains dimethoxyphenyl moieties, has been shown to arrest the cell cycle in the G0/G1 phase in human lung cancer cells. nih.govelsevierpure.com This arrest prevents the cells from entering the S phase, where DNA replication occurs. The mechanism for this G1 arrest involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the downregulation of cyclins (such as cyclin D1 and cyclin A) and CDKs (like CDK2 and CDK4) that are necessary for the G1/S transition. nih.govelsevierpure.com Similarly, the aforementioned quinolinone derivative was found to cause cell cycle arrest at the G2/M phase in ovarian cancer cells by down-modulating cyclin B1 and cdk1. nih.gov

Table 1: Effects of this compound Analogues on Apoptosis and Cell Cycle

| Compound/Analogue Type | Cancer Cell Line | Effect | Mechanism |

|---|---|---|---|

| Pyrazine derivative | Human leukemia K562 | Induces apoptosis | Targets Bax/Bcl2 and Survivin expression nih.gov |

| Quinolino-2(1H)-one derivative | Human ovarian cancer (2774, SKOV3) | Induces apoptosis and G2/M cell cycle arrest | Decreases Bcl-2, increases Bax, down-modulates cyclin B1 and cdk1 nih.gov |

| Phenylbutenoid dimer | Human lung cancer (A549) | G0/G1 phase cell cycle arrest | Increases p21, decreases cyclins D1/A and CDKs 4/2 nih.govelsevierpure.com |

Impact on Key Cellular Signaling Pathways (e.g., AKT, mTOR, MAPK/ERK)

The survival and proliferation of cancer cells are heavily dependent on aberrant signaling pathways. The PI3K/AKT/mTOR and MAPK/ERK pathways are two of the most critical cascades that are often hyperactivated in various cancers, promoting cell growth, proliferation, and survival. elifesciences.orgnih.govtbzmed.ac.iryoutube.com Targeting these pathways is a promising strategy for cancer therapy. nih.govnih.gov

Analogues of this compound have shown potential in modulating these key pathways. For example, synthetic 1,4-naphthoquinone (B94277) derivatives bearing dimethoxy groups have been shown to induce apoptosis in lung cancer cells by altering the phosphorylation status of key proteins in the MAPK and AKT pathways. nih.gov Specifically, these compounds increased the phosphorylation of the stress-activated kinases p38 and JNK, while decreasing the phosphorylation of ERK, AKT, and the downstream signal transducer and activator of transcription 3 (STAT3). nih.gov Similarly, cosmosiin, a natural flavone, induces apoptosis in colorectal cancer cells by inhibiting the phosphorylation of AKT and ERK. mdpi.com

The MAPK/ERK pathway is a chain of proteins that communicates a signal from a cell surface receptor to the DNA in the nucleus, often initiated by growth factors. wikipedia.orgmedchemexpress.com Its overactivation is common in many cancers. medchemexpress.comnih.gov The PI3K/AKT/mTOR pathway is another central regulator of cell growth and metabolism, and its constitutive activation is a hallmark of many tumors, contributing to resistance against cancer therapies. nih.govtbzmed.ac.irnih.gov The ability of phenazine analogues to inhibit these pathways, either directly or indirectly, underscores their potential as anticancer agents. By blocking these signals, the compounds can effectively cut off the pro-survival and proliferative signaling that cancer cells rely on.

Influence on Angiogenesis and Metastasis-Related Pathways

For tumors to grow beyond a small size, they require the formation of new blood vessels, a process known as angiogenesis. mdpi.com These new vessels supply the tumor with essential nutrients and oxygen. Angiogenesis is also a critical step for metastasis, the spread of cancer cells to distant parts of the body. researchgate.net Therefore, inhibiting angiogenesis is a key strategy in cancer treatment.

Several analogues of this compound have shown anti-angiogenic properties. For instance, esters of 1,4-benzoxazine compounds were found to inhibit the migration and tube formation of endothelial cells in vitro and to block angiogenesis in a chicken chorioallantoic membrane (CAM) assay. nih.gov A naphthoquinone derivative with dimethoxy groups, 6-(1-oxobutyl)-5,8-dimethoxy-1,4-naphthoquinone (OXO), was also reported to exert anti-angiogenic activity. nih.gov This compound was found to reduce the levels of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α) in breast cancer cells exposed to hypoxia. nih.gov HIF-1α is a key transcription factor that is activated under low oxygen conditions (hypoxia) within a tumor and drives the expression of pro-angiogenic factors like VEGF. mdpi.com By inhibiting HIF-1α and VEGF, these compounds can effectively stifle the tumor's ability to create new blood vessels.

The process of metastasis is complex, involving the detachment of cancer cells from the primary tumor, their invasion into surrounding tissues, entry into the bloodstream (intravasation), survival in circulation, exit from the bloodstream (extravasation), and colonization of a distant organ. Anti-angiogenic activity is inherently anti-metastatic, as it limits the escape routes for cancer cells. Furthermore, some biflavonoids have been shown to inhibit tumor metastasis by suppressing the polymerization of F-actin, a key component of the cellular machinery for cell movement and invasion. nih.gov

Mitochondrial Pathway Perturbations in Cellular Responses

Mitochondria, the powerhouses of the cell, play a central role in regulating apoptosis, particularly through the intrinsic apoptotic pathway. This pathway is controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The ratio of these proteins determines the cell's fate.

Chemical analogues of this compound can trigger apoptosis by perturbing mitochondrial function. A synthetic quinolinone derivative with a dimethoxyphenyl group was shown to induce apoptosis in ovarian cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), which allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This, in turn, activates the caspase cascade, leading to the execution of apoptosis. Similarly, a pyrazine derivative was found to induce apoptosis in chronic myeloid leukemia cells by targeting the Bax/Bcl-2 balance and downregulating Survivin, an inhibitor of apoptosis protein (IAP). nih.gov

These findings suggest that a key mechanism of action for these compounds is the direct or indirect targeting of the mitochondrial apoptotic pathway, tipping the balance in favor of cell death in cancer cells.

Molecular Interactions with Intracellular Targets (e.g., DNA, Enzymes)

The biological activity of many anticancer drugs stems from their direct interaction with intracellular macromolecules like DNA and enzymes. researchgate.netnih.gov Phenazines, with their planar aromatic structure, are known to interact with DNA, primarily through intercalation. researchgate.net Intercalation is the insertion of a molecule between the base pairs of DNA, which can distort the DNA helix, inhibit DNA replication and transcription, and ultimately lead to cell death. mdpi.com

Ruthenium complexes containing a phenazine ring have been studied for their ability to bind to DNA. researchgate.net These complexes can act as "light switches" for DNA, showing enhanced luminescence upon intercalation. researchgate.netmdpi.comresearchgate.net This interaction can also lead to the inhibition of essential enzymes like topoisomerase I, which is involved in relieving torsional stress in DNA during replication and transcription. researchgate.net Inhibition of topoisomerase I leads to DNA damage and apoptosis, a mechanism used by several clinically approved anticancer drugs.

Besides DNA, phenazine analogues can also target specific enzymes. The activity of many drugs involves the inhibition of enzymes that are critical for cell function. nih.govyoutube.com For example, pyrazoline derivatives, which share a heterocyclic scaffold, have been investigated as inhibitors of the enzyme tyrosinase. researchgate.net While tyrosinase is primarily associated with pigmentation, this demonstrates the potential of such heterocyclic compounds to be designed as specific enzyme inhibitors. The ability of this compound analogues to interact with and inhibit the function of crucial cellular components like DNA and enzymes represents a significant aspect of their anticancer potential.

Ecological and Inter-Species Communication Roles

Phenazines, the core structure of this compound, are a large class of nitrogen-containing heterocyclic compounds naturally produced by a diverse range of bacteria, particularly fluorescent Pseudomonas spp. nih.govnih.gov These molecules are not just metabolic byproducts but play significant roles in the ecology and fitness of the producing organisms.

In the environment, phenazines are best known for their broad-spectrum antibiotic properties, which allow the producing bacteria to suppress the growth of competing microorganisms, including pathogenic fungi and other bacteria. researchgate.net For example, phenazine-1-carboxylic acid (PCA), a common natural phenazine, is a key factor in the ability of Pseudomonas fluorescens to control "take-all" disease, a fungal root disease of wheat. researchgate.net This biocontrol activity is crucial for plant health in certain agricultural systems. elifesciences.org

Beyond direct antibiotic action, phenazines are redox-active molecules that can serve as electron shuttles. nih.gov This allows bacteria to access a wider range of terminal electron acceptors for respiration, enhancing their survival in oxygen-limited environments such as biofilms and the dense soil environment of the plant rhizosphere. elifesciences.orgnih.gov Phenazines also act as signaling molecules that regulate gene expression in the producing bacteria, influencing processes like biofilm formation, which is critical for bacterial colonization of surfaces and persistence in the environment. nih.gov

The production of specific phenazine derivatives can vary between bacterial species and even strains, suggesting that these compounds may play roles in inter-species communication and competition. nih.gov The mixture and concentration of phenazines produced can influence the behavior of other organisms in the microbial community. Furthermore, some phenazine compounds can influence the physiology of eukaryotic hosts, such as plants, by inducing systemic resistance to pathogens. nih.gov While not involving chemical signals, the complex communication between honey hunters and honeyguide birds, which varies geographically and is culturally transmitted, serves as a fascinating example of sophisticated inter-species communication that has evolved to achieve a mutualistic goal. nih.gov

Table 2: List of Chemical Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | Phenazine |

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2- carboxylate (2-mOPP) | Pyrazine derivative |

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | Quinolinone derivative |

| (+/-)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (PSC) | Phenylbutenoid dimer |

| 1-(3,4-dimethoxyphenyl)-3,5-dodecenedione (I6) | Gingerdione derivative |

| 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (EPDMNQ) | 1,4-Naphthoquinone derivative |

| 2,3-dihydro-2,3-epoxy-2-nonylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (ENDMNQ) | 1,4-Naphthoquinone derivative |

| 6-(1-oxobutyl)-5,8-dimethoxy-1,4-naphthoquinone (OXO) | 1,4-Naphthoquinone derivative |

| Cosmosiin | Flavone glycoside |

| 1,4-benzoxazine | Heterocyclic compound |

| Bcl-2 | Protein |

| Bax | Protein |

| p21 | Protein |

| p15 | Protein |

| p27 | Protein |

| Cyclin A, B1, D1, D2, E | Proteins |

| Cyclin-dependent kinase (CDK) 2, 4 | Proteins |

| AKT (Protein kinase B) | Protein |

| mTOR (mammalian target of rapamycin) | Protein |

| MAPK (mitogen-activated protein kinase) | Protein |

| ERK (extracellular signal-regulated kinase) | Protein |

| p38 | Protein |

| JNK (c-Jun N-terminal kinase) | Protein |

| STAT3 | Protein |

| VEGF (vascular endothelial growth factor) | Protein |

| HIF-1α (hypoxia-inducible factor 1-alpha) | Protein |

| Topoisomerase I | Enzyme |

| Tyrosinase | Enzyme |

| Survivin | Protein |

| Cytochrome c | Protein |

| Caspases | Enzymes |

| Phenazine-1-carboxylic acid (PCA) | Phenazine |

Influence on Plant-Microbe Interactions and Induced Systemic Resistance

The interaction between plants and microbes is a complex dance of chemical communication that can lead to either disease or mutual benefit. Beneficial microorganisms residing in the soil and around the roots (the rhizosphere) can trigger a state of heightened defensive preparedness in plants known as Induced Systemic Resistance (ISR). nih.govnih.gov This systemic response equips the entire plant to more effectively and rapidly fend off a broad spectrum of pathogens and insect attacks. nih.govfrontiersin.org The activation of ISR is not reliant on a direct pathogenic attack but is instead initiated by the plant's recognition of specific molecules produced by these beneficial microbes. nih.gov

Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various soil bacteria like Pseudomonas and Streptomyces spp., are significant players in mediating these interactions. nih.gov One of the most well-studied examples is phenazine-1-carboxylic acid (PCA), which has been successfully commercialized as a biopesticide due to its effectiveness in controlling fungal diseases in crops. nih.gov The production of such compounds by rhizosphere bacteria can initiate a signaling cascade within the plant. While the initial understanding of ISR pointed towards pathways dependent on the plant hormones jasmonic acid and ethylene, more recent studies indicate that the salicylic (B10762653) acid (SA) pathway, traditionally associated with Systemic Acquired Resistance (SAR) triggered by pathogens, can also be involved. nih.gov

While direct research on this compound's role in ISR is specific, the activities of its analogues provide significant insights. For instance, 1,6-dimethoxyphenazine, isolated from Lysobacter antibioticus, demonstrates the functional diversity of methoxylated phenazines in the microbial world. nih.gov The general mechanism for phenazine-mediated ISR involves the compound acting as a signal that primes the plant's defense systems. This "priming" does not necessarily involve a massive, constitutive activation of defense genes but rather prepares the plant for a faster and stronger response upon subsequent pathogen challenge. nih.gov This readiness can manifest as quicker fortification of cell walls, more rapid production of antimicrobial compounds (phytoalexins), and enhanced activity of defense-related enzymes. nih.gov The presence of phenazines like this compound and its analogues in the rhizosphere can thus be seen as a key element in a plant's strategy to leverage beneficial microbes for enhanced immunity. frontiersin.org

Contribution to Microbial Virulence Factors and Pathogenicity

Virulence factors are molecules produced by pathogenic microorganisms that enable them to infect a host, evade its defense mechanisms, and cause disease. nih.govnih.gov These factors can range from toxins and enzymes that damage host tissues to structures that help the microbe attach to and invade host cells. numberanalytics.com The ability of a pathogen to cause disease, its pathogenicity, is often directly correlated with the arsenal (B13267) of virulence factors it possesses. libretexts.org

Phenazine compounds, depending on the context and the producing organism, can act as potent virulence factors. nih.gov A prime example is pyocyanin (PYO), a blue-pigmented phenazine derivative produced by over 90% of Pseudomonas aeruginosa clinical isolates. nih.gov P. aeruginosa is an opportunistic human pathogen, and pyocyanin is a key contributor to its pathogenicity. Its virulence stems from its ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) like superoxide and hydrogen peroxide. This oxidative stress can cause widespread damage to host cells and tissues, contributing significantly to the pathology of infections. nih.gov

While this compound is not as extensively studied as pyocyanin in the context of virulence, its core phenazine structure suggests a capacity for similar redox-cycling activities. The biological and pharmacological activities of phenazines are often linked to their ability to generate ROS, chelate metals like iron, and intercalate with DNA. nih.gov Therefore, in a pathogenic context, this compound and its analogues could contribute to virulence by disrupting host cell homeostasis through oxidative damage or by interfering with essential cellular processes. The specific impact of the methoxy (B1213986) groups on the 1 and 4 positions would modulate the molecule's redox potential and, consequently, its specific activity and potency as a virulence factor. Some bacterial pathogens have been shown to utilize common virulence factors to infect both plants and animals, indicating a conserved mechanism of pathogenicity. researchgate.net

Electron Shuttle Function in Environmental Niches

In many anoxic or micro-oxic environments, microorganisms face the challenge of re-oxidizing reduced electron carriers generated during metabolism. Some microbes have evolved a sophisticated strategy to overcome this by using extracellular, soluble molecules as electron shuttles. These molecules can accept electrons from the microbial electron transport chain, diffuse through the environment, and donate the electrons to a distant, insoluble terminal electron acceptor, such as a mineral oxide or an electrode in a bioelectrochemical system. nih.gov

Phenazines are exceptionally effective electron shuttles due to their electrochemical properties. nih.govrsc.org Their ability to be reversibly oxidized and reduced allows them to cycle repeatedly, efficiently transferring electrons from a biological donor to an environmental acceptor. This function is critical in diverse biogeochemical processes, including iron reduction and the degradation of pollutants. nih.gov The redox-active nature of phenazines like pyocyanin (PYO) has been harnessed in bioelectrochemical systems. For instance, PYO has been identified as an effective, cell-permeable phenazine capable of harvesting electrons from highly reducing points within the photosynthetic electron transport chain of cyanobacteria and wiring it to an electrode to generate a photocurrent. nih.gov

The effectiveness of a phenazine as an electron shuttle is determined by several factors, including its midpoint potential. nih.gov An ideal shuttle possesses a midpoint potential that is low enough to accept electrons from the cell's reducing components but high enough to efficiently donate them to the terminal acceptor, minimizing energy loss. nih.govrsc.org Phenazines like PYO have a low midpoint potential, which allows for energetic gains compared to other common mediators. nih.gov As a member of this class, this compound possesses the core heterocyclic structure responsible for this redox activity. The methoxy substituents at the 1 and 4 positions influence its specific midpoint potential and solubility, thereby defining its efficiency and suitability as an electron shuttle in particular environmental niches. This electron shuttling capability is a fundamental aspect of the biological activity of phenazines, enabling microbes to influence their environment and "breathe" alternative electron acceptors. nih.govnih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Advanced Derivatizations

The development of efficient and versatile synthetic methodologies is fundamental to accessing 1,4-Dimethoxyphenazine and its derivatives for further study. While classic methods for phenazine (B1670421) synthesis exist, future work will likely focus on modern, regioselective, and high-yield approaches.

One promising strategy involves a two-step process: the synthesis of a dihydroxyphenazine precursor followed by targeted methylation. For instance, a reported synthesis of 1,3-dihydroxyphenazine involves the condensation of benzofuroxan (B160326) and phloroglucinol (B13840), followed by reduction. orgsyn.org A similar approach could be adapted to produce 1,4-dihydroxyphenazine, which can then be demethylated. orgsyn.org Alternatively, methods for synthesizing other dialkoxyphenazines, such as those employing Buchwald-Hartwig coupling reactions, could be modified to specifically yield the 1,4-disubstituted isomer. nih.govacs.org

Advanced derivatization represents a critical avenue for creating analogues with enhanced or novel biological activities. By introducing various functional groups onto the this compound core, researchers can modulate properties such as solubility, stability, and target-binding affinity. The synthesis of derivatives of related heterocyclic structures, like 1,4-dihydropyridines and piperazines, has been shown to yield compounds with significant anti-inflammatory and antioxidant properties. nih.govnih.gov Applying these derivatization strategies to this compound could lead to the discovery of new therapeutic agents.

Elucidation of Uncharted Biosynthetic Pathways and Regulatory Mechanisms

While over 100 phenazine derivatives have been identified from natural sources, the specific biosynthetic pathway for this compound is not yet fully elucidated. nih.gov It is hypothesized that its biosynthesis follows the general phenazine pathway, which begins with the shikimic acid pathway intermediate, chorismic acid. capes.gov.br This core pathway leads to the formation of phenazine-1-carboxylic acid (PCA). nih.gov

The key to forming this compound lies in the subsequent modification steps. Research on Lysobacter antibioticus OH13 has identified a crucial S-adenosylmethionine (SAM)-dependent O-methyltransferase, LaPhzM. This enzyme is responsible for the O-methylation of hydroxylated phenazine precursors to produce both monomethylated and dimethylated products, such as the antibiotic myxin (B609384). nih.gov LaPhzM demonstrates relaxed substrate selectivity, suggesting it or a homologous enzyme could catalyze the double methylation of a 1,4-dihydroxyphenazine intermediate to yield this compound. nih.gov Future research should focus on identifying the specific hydroxylase and methyltransferase enzymes involved in this terminal step.

The regulation of phenazine biosynthesis is complex, often involving quorum-sensing systems (like Las, Rhl, and Pqs in Pseudomonas aeruginosa) and two-component signal transduction systems that respond to environmental cues. nih.gov It is anticipated that the production of the this compound precursor is governed by similar regulatory networks, which adjust biosynthesis based on population density and environmental factors like nutrient availability and oxygen levels. acs.org

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational modeling offers a powerful, predictive tool for accelerating drug discovery and understanding reaction mechanisms. To date, specific computational studies on this compound are lacking, representing a significant area for future research.

Quantitative Structure-Activity Relationship (QSAR) modeling is a particularly promising approach. This technique has been successfully applied to other heterocyclic compounds to correlate their structural features with their biological activity. nih.gov By developing QSAR models for a library of this compound derivatives, researchers could predict the antiviral, antibacterial, or anticancer activity of novel, unsynthesized compounds. nih.gov Such models can identify key structural motifs, such as the impact of bulky versus electron-withdrawing groups at specific positions, that enhance therapeutic efficacy. nih.gov This in silico screening process can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Development of Targeted Probes for Elucidating Biological Mechanisms

Small-molecule probes are invaluable tools for interrogating complex biological systems. nih.gov The development of probes based on the this compound scaffold could help elucidate its mechanism of action and identify its cellular targets. Phenazines are known to be redox-active, a property that can be harnessed for probe design. nih.gov

Future research could focus on creating fluorescently-tagged or biotinylated derivatives of this compound. These modified molecules would allow researchers to visualize the compound's subcellular localization or to isolate its binding partners within the cell. The conditional and reversible control offered by such small-molecule probes is especially valuable for studying essential signaling pathways where genetic knockout methods may be lethal. nih.gov Clarifying the molecular targets is a critical step toward validating the therapeutic potential of this compound class.

Investigation of Environmental Impact and Bioremediation Potential of Phenazines

Phenazines produced by soil microbes can act as broad-spectrum antibiotics, shaping the composition of microbial communities in the rhizosphere. mdpi.com The introduction of synthetically derived phenazines or the agricultural use of phenazine-producing bacteria necessitates an understanding of their environmental fate. The persistence and potential toxicity of heterocyclic compounds to aquatic and terrestrial organisms are of growing concern. mdpi.com Future studies should specifically assess the ecotoxicity of this compound to non-target organisms and its persistence in soil and water.

Conversely, some microorganisms have evolved the ability to degrade these compounds, suggesting a potential for bioremediation. For example, certain fungi and bacteria can utilize phenazines as a carbon source. nih.gov Research into the biodegradation of this compound could lead to the identification of microbes and enzymes capable of neutralizing it in contaminated environments. While the biodegradation of some heterocyclic compounds is known to be an aerobic process, the specific pathways and conditions for this compound remain an important and unexplored area of research. itrcweb.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.